molecular formula C9H18O4S B7817468 Ethyl 3-(butylsulfonyl)propanoate

Ethyl 3-(butylsulfonyl)propanoate

Cat. No.: B7817468
M. Wt: 222.30 g/mol
InChI Key: BBUVZQDJKSULNZ-UHFFFAOYSA-N
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Description

Ethyl 3-(butylsulfonyl)propanoate is an ester derivative of propanoic acid featuring a butylsulfonyl (–SO₂–C₄H₉) substituent at the β-position. The butyl chain enhances lipophilicity compared to shorter alkyl chains, which may affect bioavailability and metabolic stability in biological systems.

Properties

IUPAC Name

ethyl 3-butylsulfonylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O4S/c1-3-5-7-14(11,12)8-6-9(10)13-4-2/h3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBUVZQDJKSULNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)CCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The sulfonyl group’s size and electronic properties vary with the alkyl chain length. Key comparisons include:

Compound Name Substituent (R) Molecular Weight (g/mol) Physical State Key Applications Reference
Ethyl 3-(butylsulfonyl)propanoate –SO₂–C₄H₉ ~212.29* Likely liquid Intermediate for agrochemicals Inferred
Ethyl 3-(methylsulfonyl)propanoate –SO₂–CH₃ 180.22 Not reported Pharmaceutical intermediate
Ethyl 3-[2-chloro-4-(trifluoromethyl)phenoxy]propanoate –O–C₆H₃(Cl)(CF₃) 310.70 Not reported Potential bioactive compound

*Calculated based on molecular formula (C₉H₁₈O₄S).

  • Synthesis: Sulfonyl derivatives are typically synthesized via sulfonation or nucleophilic substitution. For example, Ethyl 3-(methylsulfonyl)propanoate is prepared using methanesulfonyl chloride ().

Spectroscopic and Reactivity Trends

  • IR Spectroscopy : Sulfonyl groups exhibit strong absorption near 1150–1300 cm⁻¹ (S=O symmetric/asymmetric stretching). Longer alkyl chains (e.g., butyl vs. methyl) may shift peaks slightly due to inductive effects .
  • NMR : The β-protons adjacent to the sulfonyl group resonate downfield (δ 3.5–4.5 ppm for –CH₂–SO₂–), with splitting patterns influenced by substituent bulk .

Comparison with Other Sulfur-Containing Propanoates

Sulfanyl vs. Sulfonyl Derivatives

  • Ethyl 3-(allylsulfanyl)propanoate (CAS 917883-41-1, ): Substituent: –S–CH₂CH=CH₂ (sulfanyl group). Reactivity: The sulfanyl group is nucleophilic, enabling thiol-ene click chemistry, unlike the electron-withdrawing sulfonyl group. Applications: Useful in peptide modification or polymer synthesis.
Property Sulfonyl (–SO₂–R) Sulfanyl (–S–R)
Electronic Effect Electron-withdrawing Electron-donating
Stability Oxidatively stable Prone to oxidation
Biological Activity Enzyme inhibition Redox modulation

Amino-Substituted Propanoates

  • Ethyl 3-(isopropylamino)propanoate (CAS 16217-22-4, ): Substituent: –NH–C₃H₇. Applications: Intermediate for Benfuracarb (insecticide). The amino group enables hydrogen bonding, contrasting with the sulfonyl group’s polarity .

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